1-苯甲酰-3-(2,3-二氟苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

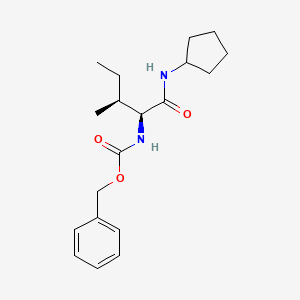

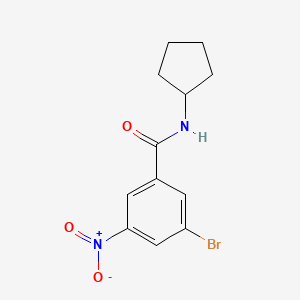

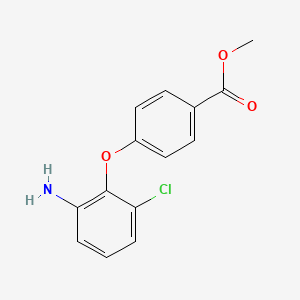

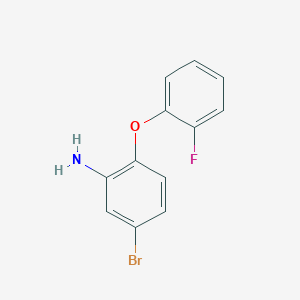

1-Benzoyl-3-(2,3-difluorophenyl)thiourea is a chemical compound that has attracted significant attention from the scientific community due to its various properties and applications. It has a molecular formula of C14H10F2N2OS and a molecular weight of 292.31 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea is characterized by the presence of a thiourea moiety, which plays a central role in medicinal chemistry thanks to the possibility of establishing stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors . The exact molecular structure can be represented by the SMILES notation: C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F .

Physical And Chemical Properties Analysis

1-Benzoyl-3-(2,3-difluorophenyl)thiourea has a molecular weight of 292.31 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

科学研究应用

Synthesis and Biological Evaluation

1-Benzoyl-3-(2,3-difluorophenyl)thiourea derivatives are synthesized from aryl amines and evaluated for their biological activities. These compounds, including variants like 1-Benzoyl-3-(4-methoxyphenyl)thiourea, show potential as anti-radical scavengers and enzyme inhibitors, particularly against esterases and protease enzymes (Raza et al., 2022).

Crystallographic and Structural Studies

These derivatives are also of interest for their crystallographic properties. Studies have examined their molecular conformation, intermolecular interactions, and crystal packing, providing insights into their structural characteristics (Okuniewski et al., 2017). Another study focused on how different halogen substituents influence the molecular conformation and intermolecular interactions of these compounds (Rosiak et al., 2021).

In Vitro Cytotoxicity Studies

1-Benzoyl-3-(2,3-difluorophenyl)thiourea derivatives have been studied for their in vitro cytotoxicity against various cell lines. These studies aim to understand their potential as anticancer agents (Ruswanto et al., 2015).

Antimicrobial and Computational Characterization

These derivatives have been characterized for their antimicrobial activities against pathogenic bacteria and fungi. Computational methods like density functional theory are used to compare structural and spectroscopic data (Atis et al., 2012).

Metal Complexes and Coordination Chemistry

1-Benzoyl-3-(2,3-difluorophenyl)thiourea derivatives are explored in the synthesis of metal complexes, studying their coordination chemistry and potential applications (Arslan et al., 2003).

Vibrational and Electronic Characterization

These compounds have also been the subject of studies focusing on their vibrational and electronic properties, exploring aspects like molecular stability, intermolecular interactions, and non-linear optical behavior (Lestard et al., 2015).

Synthesis Methods

Research has been conducted on the synthesis methods of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea derivatives, optimizing conditions for higher yield and confirming their structure through various analytical techniques (Wei Chang-mei, 2011).

Biological Activities

Some studies have explored the biological activities of these derivatives, including their antifungal and insecticidal properties, providing a comprehensive understanding of their potential applications (Campo et al., 2004).

Eco-Friendly Synthesis

Environmentally friendly synthesis methods for these derivatives have also been a subject of research, focusing on sustainable and efficient production methods (Marquez et al., 2006).

Corrosion Inhibition Studies

The corrosion inhibition properties of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea derivatives on various metal surfaces have been investigated, which is crucial for industrial applications (Gopiraman et al., 2012).

属性

IUPAC Name |

N-[(2,3-difluorophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2OS/c15-10-7-4-8-11(12(10)16)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANZMKGTEDGNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-(2,3-difluorophenyl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)